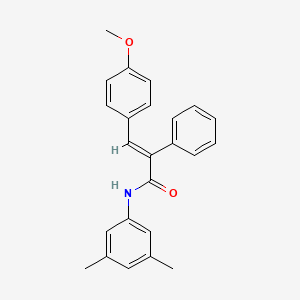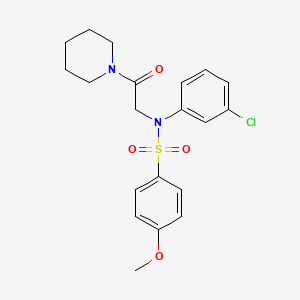![molecular formula C19H14Cl2N2O3 B3553321 N-[4-(acetylamino)phenyl]-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B3553321.png)
N-[4-(acetylamino)phenyl]-5-(2,3-dichlorophenyl)-2-furamide
Overview
Description
N-[4-(acetylamino)phenyl]-5-(2,3-dichlorophenyl)-2-furamide, also known as TAK-915, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of furan-based compounds and has shown potential as a therapeutic agent for the treatment of various neurological disorders.
Mechanism of Action
N-[4-(acetylamino)phenyl]-5-(2,3-dichlorophenyl)-2-furamide acts as a selective antagonist of the GABAA receptor α5 subtype, which is predominantly expressed in the hippocampus region of the brain. By blocking the activity of this receptor subtype, this compound enhances the cognitive function and memory processes in the brain.
Biochemical and Physiological Effects
This compound has been found to improve the cognitive function and memory processes in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anxiolytic and antidepressant effects in animal models of depression.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-5-(2,3-dichlorophenyl)-2-furamide has several advantages as a research tool, including its high selectivity for the GABAA receptor α5 subtype and its ability to enhance cognitive function and memory processes. However, its limitations include its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on N-[4-(acetylamino)phenyl]-5-(2,3-dichlorophenyl)-2-furamide, including:
1. Further studies to determine its safety and efficacy in humans.
2. Investigation of its potential therapeutic applications in other neurological disorders.
3. Development of more potent and selective GABAA receptor α5 subtype antagonists.
4. Investigation of the potential use of this compound as a cognitive enhancer in healthy individuals.
5. Studies to determine the optimal dosing and administration of this compound for therapeutic use.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-(2,3-dichlorophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been found to act as a selective antagonist of the GABAA receptor α5 subtype, which is involved in cognitive function and memory processes.
properties
IUPAC Name |
N-(4-acetamidophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-11(24)22-12-5-7-13(8-6-12)23-19(25)17-10-9-16(26-17)14-3-2-4-15(20)18(14)21/h2-10H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGGNMPJPBDWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553247.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3553257.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3553264.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553278.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B3553286.png)

![N-(4-{[(4-fluorophenyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3553312.png)
![N~1~-(2-ethyl-6-methylphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553317.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3553323.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553324.png)
![4-methyl-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3553330.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553334.png)
